1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-5-methoxybenzaldehyde.
Synthetic Routes: The key steps include the formation of the ethanamine side chain through reductive amination or other suitable methods.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and automated systems.
Chemical Reactions Analysis
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used, ranging from simple derivatives to complex multi-functional compounds.
Scientific Research Applications
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
1-(2,5-Difluoro-4-methoxyphenyl)ethanone: This compound has a similar structure but differs in the position of the difluoro and methoxy groups.
1-(2,6-Difluoro-4-methoxyphenyl)ethan-1-amine: Another similar compound with different substitution patterns on the phenyl ring.
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine: This compound has a different arrangement of the difluoro and methoxy groups, leading to distinct chemical properties.
Properties
Molecular Formula |
C9H12ClF2NO |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(2,4-difluoro-5-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-5(12)6-3-9(13-2)8(11)4-7(6)10;/h3-5H,12H2,1-2H3;1H |
InChI Key |
APGLYDUVZYLQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)OC)N.Cl |
Origin of Product |
United States |
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